REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH:9]=[CH:10][C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=2)[CH:6]=[C:5]([O:20][CH3:21])[C:4]=1[O:22][CH3:23]>C1COCC1.[Ni]>[CH3:21][O:20][C:5]1[CH:6]=[C:7]([CH2:9][CH2:10][C:11]2[CH:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=2)[CH:8]=[C:3]([O:2][CH3:1])[C:4]=1[O:22][CH3:23]
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Name
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|
Quantity
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9.5 g
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Type
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reactant
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Smiles
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COC1=C(C(=CC(=C1)C=CC1=CC=C(C=C1)[N+](=O)[O-])OC)OC
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
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|
Quantity
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1 g
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Type
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catalyst
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Smiles
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[Ni]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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COC=1C=C(C=C(C1OC)OC)CCC1=CC=C(C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.023 mol | |
AMOUNT: MASS | 6.6 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |